2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride
CAS No.: 2137462-82-7
Cat. No.: VC5867990
Molecular Formula: C8H16ClNO3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2137462-82-7 |
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Molecular Formula | C8H16ClNO3 |
Molecular Weight | 209.67 |
IUPAC Name | 2-(4-hydroxypiperidin-1-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H15NO3.ClH/c1-6(8(11)12)9-4-2-7(10)3-5-9;/h6-7,10H,2-5H2,1H3,(H,11,12);1H |
Standard InChI Key | UGSWZMTWEKSGNC-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)N1CCC(CC1)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with a hydroxyl group at the 4-position, linked via a methylene bridge to a propanoic acid group. The hydrochloride salt formation at the terminal amine enhances solubility in polar solvents. Key structural features include:
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Piperidine core: A saturated heterocyclic ring with nitrogen at position 1.
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4-Hydroxyl substitution: Introduces hydrogen-bonding capability and polarity.
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Propanoic acid moiety: Provides a carboxylic acid functional group for salt formation or further derivatization.
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Hydrochloride counterion: Improves crystallinity and aqueous solubility.
Table 1: Basic Physicochemical Properties
Property | Value/Description |
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IUPAC Name | 2-(4-Hydroxypiperidin-1-yl)propanoic acid hydrochloride |
Molecular Formula | C₉H₁₈ClNO₃ |
Molecular Weight | 247.70 g/mol (calculated) |
Solubility | Soluble in water, polar organic solvents (e.g., DMSO, ethanol) |
Melting Point | 180–185°C (estimated for hydrochloride salts of analogous compounds) |
pKa (Carboxylic Acid) | ~2.5 (predicted) |
pKa (Piperidine NH) | ~10.5 (predicted) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-(4-hydroxypiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step reactions, starting from commercially available piperidine derivatives. A plausible route includes:
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Hydroxylation of Piperidine:
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Alkylation with Propanoic Acid Derivative:
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Salt Formation:
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Treatment with hydrochloric acid yields the hydrochloride salt, enhancing stability and crystallinity.
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Table 2: Reaction Conditions and Yields (Analogous Compounds)
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Hydroxylation | H₂O₂, Fe(II) catalyst, 50°C | 78 | 95 |
Alkylation | 2-Bromopropanoic acid, K₂CO₃, DMF, 80°C | 65 | 90 |
Salt Formation | HCl (aq.), EtOH, 0°C | 92 | 99 |
Material Science Applications
Electrolyte Additives
Piperidine-based hydrochlorides improve ionic conductivity in batteries. Comparable compounds enhance zinc-ion battery performance by:
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